The Core Structure of Hasubanonine: An In-depth Technical Guide
The Core Structure of Hasubanonine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hasubanonine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class, a group of compounds characterized by a complex tetracyclic ring system.[1] Structurally related to the morphinan (B1239233) alkaloids, hasubanonine and its congeners have garnered interest in the scientific community for their unique chemical architecture and potential biological activities.[1] This technical guide provides a detailed overview of the basic structure of hasubanonine, including its chemical identity, spectroscopic data, and the experimental protocols employed for its isolation and structural elucidation.
Chemical Structure and Properties
Hasubanonine possesses a rigid, polycyclic framework featuring an isoquinoline (B145761) substructure.[1] The systematic IUPAC name for hasubanonine is (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one. Its core structure is a tetracyclic system with a nitrogen-containing bridge.
Table 1: Chemical Identifiers and Properties of Hasubanonine
| Identifier/Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₇NO₅ | [1][2] |
| Molecular Weight | 373.44 g/mol | [1][2] |
| IUPAC Name | (1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [2] |
| CAS Number | 1805-85-2 | [1] |
| InChI | InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1 | [1][2] |
| SMILES | CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC | [2] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of hasubanonine. Although a complete, experimentally verified dataset is not publicly available in a tabular format, analysis of related hasubanan alkaloids allows for the characterization of key resonances.
Table 2: Expected ¹H and ¹³C NMR Spectral Characteristics of Hasubanonine
| Atom Position (Exemplary) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 7.5 | 110 - 150 | Signals corresponding to the substituted benzene (B151609) ring. |
| Methoxyl Protons (-OCH₃) | 3.5 - 4.0 | 55 - 65 | Multiple singlets integrating to 3 protons each. |
| N-Methyl Protons (-NCH₃) | ~2.5 | ~40-45 | A characteristic singlet integrating to 3 protons. |
| Aliphatic Protons | 1.5 - 3.5 | 20 - 60 | Complex multiplets for the methylene (B1212753) and methine protons of the tetracyclic core. |
| Carbonyl Carbon (C=O) | - | >190 | A quaternary carbon signal in the downfield region of the ¹³C NMR spectrum. |
Note: The data in this table is illustrative and based on general chemical shift ranges for similar functional groups and related hasubanan alkaloids. Specific assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of hasubanonine, which aids in confirming its elemental composition and structural features. The fragmentation of hasubanan alkaloids is influenced by the stable tetracyclic core and the locations of functional groups.
Table 3: Predicted Mass Spectrometry Fragmentation for Hasubanonine
| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 373 | [M]⁺ | Molecular ion |
| 358 | [M - CH₃]⁺ | Loss of a methyl radical, likely from a methoxy (B1213986) or N-methyl group. |
| 342 | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 314 | [M - C₂H₅NO]⁺ | Cleavage of the nitrogen-containing bridge. |
Note: This table represents plausible fragmentation pathways for hasubanan alkaloids. The actual mass spectrum may exhibit a more complex pattern of fragment ions.
Experimental Protocols
Isolation of Hasubanonine from Stephania Species
Hasubanonine is a constituent of various plants in the Stephania genus. The following is a generalized protocol for its extraction and isolation.
1. Plant Material Preparation:
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Dried and powdered plant material (e.g., whole plant, stems, or roots of Stephania japonica or Stephania longa) is subjected to extraction.
2. Extraction:
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The powdered plant material is exhaustively extracted with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.
3. Acid-Base Partitioning:
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The crude extract is concentrated under reduced pressure to yield a residue.
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The residue is then dissolved in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄) and filtered.
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The acidic solution is washed with a non-polar organic solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic compounds.
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The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate to a pH of 9-10. This converts the alkaloid salts into their free base form.
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The basic aqueous solution is subsequently extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane. The organic layers containing the crude alkaloid mixture are combined.
4. Purification:
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The crude alkaloid extract is concentrated and subjected to various chromatographic techniques for purification.
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Column Chromatography: The extract is typically first fractionated using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).
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Further Chromatographic Steps: Fractions containing hasubanonine are further purified using techniques such as preparative Thin Layer Chromatography (TLC), Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column.
5. Crystallization:
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The purified hasubanonine fraction is concentrated, and the solid is recrystallized from a suitable solvent system (e.g., methanol) to yield pure crystals.
Visualization of Methodologies
Logical Workflow for Structure Elucidation
The structural determination of a novel natural product like hasubanonine follows a logical progression of analytical techniques. The following diagram illustrates this general workflow.
Caption: General workflow for the isolation and structure elucidation of Hasubanonine.
Biological Activity and Future Directions
While the primary focus of much of the research on hasubanonine has been on its synthesis and structure, some biological activities have been reported for the hasubanan class of alkaloids. These include potential anti-inflammatory and opioid receptor binding activities.[3] Notably, the enantiomer of the natural product has been investigated as a potential analgesic.[1] As of the current literature, specific signaling pathways and molecular targets for hasubanonine have not been extensively characterized. Future research in this area will be critical to understanding its pharmacological potential and for guiding the development of novel therapeutics based on the hasubanan scaffold.
References
- 1. Hasubanonine - Wikipedia [en.wikipedia.org]
- 2. 7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one | C21H27NO5 | CID 442246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
